Tantalum(V) methoxide

説明

The exact mass of the compound Pentamethoxytantalum(V) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methanolate;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASMZJKUEABJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15O5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509856 | |

| Record name | Tantalum(5+) pentamethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865-35-0 | |

| Record name | Tantalum(5+) pentamethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum(V) methoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tantalum(V) methoxide synthesis from tantalum chloride

An In-depth Technical Guide to the Synthesis of Tantalum(V) Methoxide from Tantalum(V) Chloride

Introduction

This compound, with the chemical formula Ta(OCH₃)₅, is a crucial precursor in the field of materials science and catalysis.[1] Its utility in the synthesis of tantalum-based materials, such as tantalum oxide (Ta₂O₅) thin films for electronics and anti-reflective coatings, is well-established. This document provides a comprehensive technical overview of the primary synthetic routes for preparing this compound from tantalum(V) chloride (TaCl₅), tailored for researchers and professionals in chemistry and drug development. The synthesis demands rigorous anhydrous and anaerobic conditions due to the high sensitivity of both the reactant and the product to moisture.[2]

Synthetic Routes

The conversion of tantalum(V) chloride to this compound is predominantly achieved through two effective methods: salt metathesis and ammonolysis.

Salt Metathesis Reaction

This classic approach involves the reaction of tantalum(V) chloride with an alkali metal methoxide, typically sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃), in an anhydrous organic solvent. The general reaction is as follows:

TaCl₅ + 5 NaOCH₃ → Ta(OCH₃)₅ + 5 NaCl

The insoluble sodium chloride byproduct is readily removed by filtration, facilitating the isolation of the desired product.

Ammonolysis in Methanol

An alternative route involves the direct reaction of tantalum(V) chloride with anhydrous methanol. In this process, ammonia (NH₃) is used as a base to neutralize the hydrogen chloride (HCl) generated during the reaction. The overall reaction is:

TaCl₅ + 5 CH₃OH + 5 NH₃ → Ta(OCH₃)₅ + 5 NH₄Cl

Similar to the salt metathesis route, the ammonium chloride byproduct is insoluble in common organic solvents and can be removed by filtration. This method is often favored for its high yield and the straightforward separation of the byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of tantalum(V) alkoxides. Note that specific data for the methoxide is supplemented with data for the closely related ethoxide, which follows a nearly identical reaction pathway.

| Parameter | Salt Metathesis Route (with Sodium Ethoxide) | Ammonolysis Route (with Ethanol) |

| Reactant 1 | Tantalum(V) chloride (TaCl₅) | Tantalum(V) chloride (TaCl₅) |

| Reactant 2 | Sodium Ethoxide (NaOC₂H₅) | Anhydrous Ethanol (C₂H₅OH) |

| Reactant 3 | - | Ammonia (NH₃) |

| Molar Ratio (TaCl₅:Alkoxide/Alcohol:NH₃) | 1 : 5 | 1 : 5 : 5 |

| Solvent | Anhydrous Ethanol/Benzene | Anhydrous Ethanol/Benzene |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | Not specified | Not specified |

| Byproduct | Sodium Chloride (NaCl) | Ammonium Chloride (NH₄Cl) |

| Yield | High (not specified quantitatively) | High (not specified quantitatively) |

| Reference | [3] | [3] |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Protocol 1: Salt Metathesis using Sodium Methoxide

This protocol is adapted from the general procedure for the synthesis of tantalum(V) ethoxide.[3]

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous benzene or diethyl ether

-

Schlenk flask and line

-

Cannula for liquid transfer

-

Magnetic stirrer

-

Filter funnel (fritted glass)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, prepare a suspension of freshly sublimed tantalum(V) chloride in anhydrous benzene.

-

In a separate Schlenk flask, dissolve sodium methoxide in anhydrous methanol. A stoichiometric amount of 5 equivalents of sodium methoxide per equivalent of tantalum(V) chloride should be used.

-

Slowly add the sodium methoxide solution to the tantalum(V) chloride suspension at room temperature with vigorous stirring.

-

The reaction mixture will become cloudy as sodium chloride precipitates. Continue stirring at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

After the reaction is complete, separate the precipitated sodium chloride by filtration through a fritted glass funnel under an inert atmosphere.

-

Wash the precipitate with anhydrous benzene or diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like pentane.

Protocol 2: Ammonolysis in Methanol

This protocol is also adapted from the general procedure for the synthesis of tantalum(V) ethoxide.[3]

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Anhydrous methanol (CH₃OH)

-

Ammonia (gas)

-

Anhydrous benzene or diethyl ether

-

Schlenk flask and line

-

Gas inlet tube

-

Magnetic stirrer

-

Filter funnel (fritted glass)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, prepare a solution of tantalum(V) chloride in anhydrous benzene.

-

To this solution, add a stoichiometric amount of anhydrous methanol (5 equivalents).

-

Slowly bubble dry ammonia gas through the solution with vigorous stirring. The ammonia will react with the HCl formed, leading to the precipitation of ammonium chloride.

-

Continue the addition of ammonia until the precipitation of ammonium chloride is complete.

-

Stir the reaction mixture for an additional 2-4 hours at room temperature.

-

Filter the mixture through a fritted glass funnel under an inert atmosphere to remove the ammonium chloride precipitate.

-

Wash the precipitate with anhydrous benzene or diethyl ether.

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

Visualization of Experimental Workflow

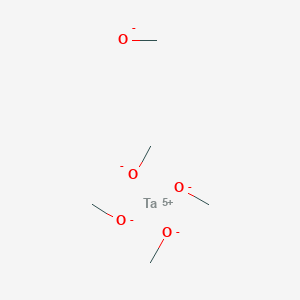

The following diagram illustrates the general workflow for the synthesis of this compound from tantalum(V) chloride.

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic Ta-O and C-H stretching frequencies. An ATR-IR spectrum is available in the PubChem database.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the methoxy groups and the absence of impurities.

-

Elemental Analysis: To determine the elemental composition (C, H, Ta) of the product.

-

Melting Point: The melting point of the purified product can be compared with literature values.

Safety Considerations

-

Tantalum(V) chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

This compound is a flammable solid and is also sensitive to moisture.[4] It can cause skin and eye irritation and may cause respiratory irritation.[4]

-

All solvents used are flammable and should be handled with care.

-

The entire synthesis must be carried out under an inert atmosphere to prevent the hydrolysis of the starting material and the product.

References

The Molecular Architecture of Tantalum(V) Methoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Tantalum(V) methoxide, Ta(OCH₃)₅. It details the dimeric nature of this metal alkoxide, summarizes key structural and physical data, outlines experimental protocols for its synthesis and characterization, and visualizes the core chemical pathways involving this compound. This document is intended to be a valuable resource for professionals in materials science, catalysis, and pharmaceutical development where tantalum-based compounds are of interest.

Molecular Structure and Coordination

This compound, in the solid state and in non-complexing solvents, exists as a dimer with the molecular formula Ta₂(OCH₃)₁₀.[1] This structure is analogous to other tantalum(V) alkoxides, such as the well-characterized tantalum(V) ethoxide.[1]

The dimeric framework consists of two tantalum atoms, each at the center of a distorted octahedron. These two octahedra share a common edge, which is defined by two bridging methoxide ligands.[1] Each tantalum center is, therefore, coordinated to six oxygen atoms. Four of these are terminal methoxide groups, and two are the bridging methoxide groups (μ-OCH₃).[1] This arrangement results in a six-coordinate environment for each tantalum atom. The more descriptive molecular formula for this dimeric structure can be written as [(CH₃O)₄Ta(μ-OCH₃)]₂.

Quantitative Structural and Physical Data

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₅O₅Ta | [2] |

| Molecular Weight | 336.12 g/mol | [2] |

| CAS Number | 865-35-0 | [2] |

| Appearance | White solid | [3] |

Table 2: Representative Bond Lengths from a Related Tantalum Alkoxide

Data from a mixed methoxide/isopropoxide complex, Ta₂(OMe)₂(OiPr)₈, are provided as an estimate for Ta-O bond lengths.

| Bond | Bond Length (Å) | Reference |

| Ta-O (alkoxy) | 1.815(8) – 1.895(6) | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is the reaction of Tantalum(V) chloride (TaCl₅) with anhydrous methanol.[3] Anhydrous ammonia is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion and preventing the formation of mixed chloride-methoxide species.[1][3] The insoluble ammonium chloride byproduct can be easily removed by filtration.

Reaction Scheme: Ta₂Cl₁₀ + 10 CH₃OH + 10 NH₃ → Ta₂(OCH₃)₁₀ + 10 NH₄Cl

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of Tantalum(V) chloride in a dry, non-coordinating solvent is prepared.

-

Addition of Methanol: A stoichiometric excess of anhydrous methanol is slowly added to the TaCl₅ solution.

-

Neutralization: Anhydrous ammonia gas is bubbled through the reaction mixture, or a solution of ammonia in an appropriate solvent is added, to precipitate ammonium chloride.

-

Isolation: The reaction mixture is filtered to remove the solid ammonium chloride.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to obtain a high-purity product.[3]

Caption: Synthesis workflow for this compound.

Structural Characterization by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of crystalline solids.

General Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction must be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a solution in an appropriate solvent under anhydrous conditions.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. Computational methods are used to solve the phase problem and generate an initial electron density map of the crystal's unit cell. This map is then used to build an atomic model of the molecule. The model is subsequently refined to achieve the best possible fit with the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Hydrolysis and Condensation for Tantalum Oxide (Ta₂O₅) Synthesis

This compound is a common precursor for the synthesis of tantalum(V) oxide (Ta₂O₅) thin films and nanoparticles via a sol-gel process.[5] This process involves two key steps: hydrolysis and condensation.

-

Hydrolysis: this compound reacts with water, leading to the replacement of methoxide groups (-OCH₃) with hydroxyl groups (-OH).

-

Condensation: The hydroxylated tantalum intermediates react with each other (or with remaining methoxide groups) to eliminate water or methanol, forming stable Ta-O-Ta oxo bridges. This process leads to the formation of a three-dimensional tantalum oxide network.

Caption: Hydrolysis and condensation pathway of this compound.

References

Tantalum(V) Methoxide (CAS No. 865-35-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of Tantalum(V) Methoxide, a key precursor in materials science and catalysis.

This compound, with the chemical formula Ta(OCH₃)₅, is an organometallic compound that serves as a critical precursor in the synthesis of advanced tantalum-based materials.[1] Its high reactivity and solubility in organic solvents make it an ideal candidate for various deposition techniques, including sol-gel synthesis and chemical vapor deposition (CVD), as well as in catalytic applications. This technical guide provides a detailed overview of this compound, including its physicochemical properties, synthesis protocols, key applications with experimental methodologies, and safety considerations.

Core Physicochemical Data

This compound is a white, moisture-sensitive solid at room temperature.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 865-35-0 | [3][4][5][6] |

| Molecular Formula | C₅H₁₅O₅Ta | [1][3][5][6] |

| Molecular Weight | 336.12 g/mol | [1][4][5] |

| Appearance | White solid | [1][2] |

| Melting Point | 49-51 °C | [7] |

| Boiling Point | 188-190 °C at 10 mmHg | [7] |

| Linear Formula | Ta(OCH₃)₅ | [4][8] |

| InChI Key | QASMZJKUEABJNR-UHFFFAOYSA-N | [5] |

| SMILES | CO--INVALID-LINK--(OC)(OC)OC |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the fabrication of tantalum pentoxide (Ta₂O₅) thin films are outlined below. These protocols are intended to provide a foundation for researchers to adapt and optimize for their specific experimental setups.

Synthesis of this compound via Salt Metathesis

This protocol describes a general method for the synthesis of this compound from tantalum(V) chloride and an alkali metal methoxide.[1]

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Sodium methoxide (NaOCH₃) or Lithium methoxide (LiOCH₃)[9]

-

Anhydrous methanol (CH₃OH)

-

Anhydrous diethyl ether or other suitable non-protic solvent

-

Schlenk line apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, a solution of sodium methoxide in anhydrous methanol is prepared in a Schlenk flask.

-

In a separate Schlenk flask, Tantalum(V) chloride is dissolved in anhydrous diethyl ether.

-

The Tantalum(V) chloride solution is slowly added to the sodium methoxide solution at room temperature with vigorous stirring.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The formation of a salt precipitate (NaCl or LiCl) will be observed.

-

The precipitate is removed by filtration or centrifugation under an inert atmosphere.

-

The solvent is removed from the filtrate under vacuum to yield crude this compound.

-

The crude product can be purified by vacuum distillation.[1]

Fabrication of Tantalum Pentoxide (Ta₂O₅) Thin Films via Sol-Gel Synthesis

This compound is a common precursor for the deposition of Ta₂O₅ thin films using the sol-gel method. This process involves the hydrolysis and condensation of the alkoxide precursor to form a sol, which is then deposited onto a substrate and converted to an oxide film upon heat treatment.[3]

Materials:

-

This compound (Ta(OCH₃)₅)

-

Anhydrous ethanol or 2-methoxyethanol as a solvent[4]

-

Deionized water for hydrolysis

-

An acid catalyst (e.g., nitric acid or hydrochloric acid)

-

Substrates (e.g., silicon wafers, glass slides)

Procedure:

-

A solution of this compound is prepared in the chosen anhydrous solvent under an inert atmosphere.

-

A separate solution of deionized water and the acid catalyst in the same solvent is prepared.

-

The water/catalyst solution is added dropwise to the this compound solution with vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a stable sol.

-

The sol is aged for a specific period to control its viscosity.

-

The substrate is coated with the sol using techniques such as spin-coating or dip-coating.

-

The coated substrate is dried at a low temperature to remove the solvent.

-

The dried film is then subjected to a higher temperature annealing process (calcination) to form a dense, amorphous, or crystalline Ta₂O₅ film.

Key Applications and Signaling Pathways

The primary application of this compound is as a precursor for the synthesis of tantalum pentoxide (Ta₂O₅), a material with a high dielectric constant and excellent thermal and chemical stability.[1] Ta₂O₅ finds use in a variety of applications, including:

-

Microelectronics: As a dielectric material in capacitors and gate oxides in transistors.[3]

-

Optical Coatings: In the fabrication of anti-reflective and protective coatings.[1]

-

Catalysis: As a catalyst or catalyst support for various organic transformations.[1][10] Silica-supported tantalum alkoxo complexes have been used in the deperoxidation of cyclohexyl hydroperoxide.[10][11]

-

Biomaterials: Ta₂O₅ nanoparticles have been investigated for biomedical applications due to their biocompatibility.[12]

The formation of Ta₂O₅ from this compound proceeds through a well-understood hydrolysis and condensation mechanism. This pathway is fundamental to sol-gel and other solution-based deposition techniques.

References

- 1. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. This compound | Tantalum methoxide | TaC5H15O5 - Ereztech [ereztech.com]

- 8. lehigh.edu [lehigh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

An In-depth Technical Guide to the Solubility of Tantalum(V) Methoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tantalum(V) methoxide (Ta(OCH₃)₅) in organic solvents. Due to the scarcity of publicly available quantitative data, this document focuses on qualitative solubility characteristics, the physicochemical properties of the compound, and a detailed experimental protocol for determining its solubility.

This compound is a metal alkoxide that serves as a crucial precursor in the synthesis of various tantalum-based materials, including thin films for electronics and catalysts.[1] Its utility in sol-gel processes and chemical vapor deposition (CVD) is highly dependent on its solubility in appropriate organic solvents.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling and for designing solubility experiments.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₅O₅Ta | [1][2] |

| Molecular Weight | 336.12 g/mol | [2] |

| Appearance | White solid/powder | [2] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 188-190 °C at 10 mmHg | [1] |

| Moisture Sensitivity | Highly sensitive to moisture; reacts with water. | [1] |

| Hazard Classifications | Flammable Solid, Skin Irritant, Eye Irritant, Respiratory Irritant | [2][3] |

Qualitative Solubility Profile

-

Polar Protic Solvents: this compound is expected to be soluble in its parent alcohol, methanol.[1] In other alcohols, it may exhibit some solubility, but there is a risk of alcoholysis, where the methoxide ligands are exchanged with the solvent's alkoxy groups.[1]

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents such as ethers and tetrahydrofuran (THF) is possible, although likely limited.

-

Non-polar Solvents: this compound is expected to have low solubility in non-polar solvents like hexane and toluene.[4]

Given the lack of precise data, experimental determination of solubility in the solvent of interest is strongly recommended for any application.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of an air- and moisture-sensitive compound like this compound. This protocol should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[5][6][7][8]

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or stirrer

-

Syringes and filters (PTFE, 0.2 µm pore size), pre-dried

-

Pre-weighed, oven-dried vials with septa

-

Vacuum oven or high-vacuum line

Procedure:

-

Preparation:

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount of excess solid should be sufficient to ensure a saturated solution is formed.

-

Record the total mass of the vial and the this compound.

-

Add a known volume or mass of the anhydrous solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a thermostatically controlled shaker or on a stirrer plate at a constant temperature.

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solution is saturated. The required time for equilibration should be determined experimentally.

-

-

Sampling and Filtration:

-

After equilibration, allow the undissolved solid to settle at the bottom of the vial.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a pre-dried gas-tight syringe fitted with a pre-dried filter.[5]

-

Dispense the filtered solution into a second pre-weighed vial. Record the mass of this vial with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the second vial under high vacuum, leaving behind the dissolved this compound as a solid residue.

-

Gently heat the vial in a vacuum oven if necessary to ensure all solvent is removed.

-

Once the residue is completely dry, allow the vial to cool to room temperature in the glovebox and record its final mass.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: Subtract the mass of the empty second vial from the final mass of the vial with the dry residue.

-

Mass of solvent: Subtract the mass of the dissolved solute from the total mass of the saturated solution transferred to the second vial.

-

Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Diagram

The logical steps for the experimental determination of this compound solubility are illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its expected behavior based on its chemical structure suggests solubility in polar protic solvents like methanol, with limited solubility in aprotic and non-polar solvents. For precise applications in materials science and drug development, it is imperative that researchers experimentally determine the solubility in their specific solvent systems. The detailed protocol provided in this guide offers a robust framework for obtaining reliable and accurate solubility data for this air-sensitive compound.

References

- 1. Tantalum Methoxide|Research Grade [benchchem.com]

- 2. 甲醇钽(V) | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. epdf.pub [epdf.pub]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Thermal Decomposition of Tantalum(V) Methoxide: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tantalum(V) methoxide, Ta(OCH₃)₅, is a critical precursor in the synthesis of tantalum-based materials, including thin films of tantalum pentoxide (Ta₂O₅) utilized in electronics and optical coatings. The thermal stability and decomposition characteristics of this organometallic compound are paramount for controlling the properties of the resulting materials. This technical guide provides a comprehensive overview of the thermal decomposition of this compound. Due to the limited availability of a precise thermal decomposition temperature in public literature, this document synthesizes available data for analogous compounds, outlines detailed experimental protocols for its determination, and presents a theoretical framework for its decomposition pathway.

Introduction

Thermal Decomposition of Metal Alkoxides

The thermal decomposition of metal alkoxides, such as this compound, can proceed through various reaction pathways depending on factors like temperature, pressure, and the presence of reactive gases. In an inert atmosphere, the primary decomposition products are typically the metal oxide and ethers or a mixture of hydrocarbons and alcohols. The overall reaction for this compound to form tantalum pentoxide can be generalized as:

2Ta(OCH₃)₅ → Ta₂O₅ + 5CH₃OCH₃

However, the actual mechanism is likely more complex, involving intermediate species. The thermal stability of metal alkoxides is influenced by the metal's electronegativity and the steric bulk of the alkyl groups.

Quantitative Data on Thermal Stability

As of the latest literature review, a definitive thermal decomposition temperature for this compound has not been explicitly reported. However, related data and information from similar compounds provide a useful reference.

| Compound | Thermal Decomposition Onset (°C) | Notes |

| This compound, Ta(OCH₃)₅ | Not explicitly reported | A deposition temperature of 440°C has been used in CVD processes, suggesting stability at or below this temperature under process conditions.[1] |

| Tantalum(V) ethoxide, Ta(OC₂H₅)₅ | > 325 - 350 | The thermal decomposition of Niobium(V) ethoxide, a similar metal alkoxide, begins above 325–350 °C.[2] Tantalum(V) ethoxide is noted for its high thermal stability. |

Experimental Protocols

Determining the thermal decomposition temperature of this compound requires precise experimental techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of the compound, special handling procedures are necessary.

Synthesis of this compound

A common method for synthesizing this compound is the reaction of Tantalum(V) chloride with an alkali metal methoxide in an anhydrous solvent.

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Anhydrous diethyl ether

-

Schlenk line apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve Tantalum(V) chloride in anhydrous diethyl ether in a Schlenk flask.

-

In a separate Schlenk flask, prepare a solution of sodium methoxide in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the Tantalum(V) chloride solution with constant stirring.

-

A white precipitate of sodium chloride will form.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Filter the mixture under inert atmosphere to remove the sodium chloride precipitate.

-

Remove the solvent from the filtrate under vacuum to yield crude this compound.

-

Purify the product by vacuum distillation.

Thermogravimetric Analysis (TGA) of Air-Sensitive Compounds

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3]

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Glovebox with an inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O)

-

Hermetically sealed TGA pans

-

Inert purge gas (e.g., high-purity nitrogen or argon)

Procedure:

-

Inside the glovebox, load a small amount of this compound (typically 5-10 mg) into a hermetically sealed TGA pan.

-

Seal the pan to prevent any reaction with the atmosphere during transfer.

-

Transfer the sealed pan to the TGA instrument.

-

Establish a high-purity inert gas flow through the TGA furnace.

-

Puncture the lid of the pan using the instrument's automatic lid-piercing mechanism (if available) immediately before starting the analysis.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature. The onset temperature of the major mass loss step corresponds to the initiation of thermal decomposition.

Visualizations

Experimental Workflow for TGA Analysis

Caption: Workflow for TGA analysis of air-sensitive this compound.

Thermal Decomposition Pathway

Caption: Simplified thermal decomposition of this compound.

Conclusion

While a precise thermal decomposition temperature for this compound remains to be definitively established in the literature, this guide provides a robust framework for its investigation. By leveraging data from analogous compounds and employing rigorous experimental protocols for air-sensitive materials, researchers can accurately determine its thermal stability. This knowledge is essential for the controlled synthesis of high-quality tantalum-based materials for a variety of advanced applications. The provided experimental workflows and theoretical pathways serve as a valuable resource for scientists and engineers working with this important organometallic precursor.

References

The Sol-Gel Pathway of Tantalum(V) Methoxide: A Technical Guide to Hydrolysis and Condensation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical mechanisms—hydrolysis and condensation—that govern the transformation of Tantalum(V) methoxide into tantalum(V) oxide (Ta₂O₅) materials. This process, a cornerstone of sol-gel chemistry, offers a versatile route to synthesize advanced materials with applications ranging from high-k dielectric layers in electronics to biocompatible coatings and drug delivery platforms. This document details the reaction pathways, influencing factors, experimental protocols, and characterization of the resulting materials.

Core Mechanisms: Hydrolysis and Condensation

The transformation of this compound, Ta(OCH₃)₅, into tantalum oxide is a two-step process involving hydrolysis and subsequent condensation. These reactions are fundamental to the sol-gel process, which allows for the formation of a stable colloidal suspension (sol) that evolves into a gel-like network.

Hydrolysis: The initial step is the hydrolysis of the tantalum methoxide precursor, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be represented as follows:

Ta(OCH₃)₅ + x H₂O → Ta(OCH₃)₅₋ₓ(OH)ₓ + x CH₃OH

The extent of hydrolysis, determined by the water-to-alkoxide molar ratio (h), is a critical parameter that dictates the subsequent condensation pathways and the final material properties.[1]

Condensation: The hydroxylated intermediates formed during hydrolysis are reactive and undergo condensation reactions to form Ta-O-Ta bridges, eliminating either water (oxolation) or methanol (alcoxolation).

-

Oxolation: Ta-OH + HO-Ta → Ta-O-Ta + H₂O

-

Alcoxolation: Ta-OCH₃ + HO-Ta → Ta-O-Ta + CH₃OH

These condensation reactions lead to the formation of progressively larger, branched inorganic polymers, eventually resulting in a three-dimensional network characteristic of a gel.

Factors Influencing the Reaction Kinetics and Material Properties

The kinetics of hydrolysis and condensation, and consequently the properties of the resulting tantalum oxide, are highly sensitive to several experimental parameters. Careful control of these factors is essential for achieving desired material characteristics.[1]

| Parameter | Effect on Hydrolysis and Condensation | Impact on Final Material Properties |

| Water-to-Alkoxide Molar Ratio (h) | A low h value generally leads to incomplete hydrolysis and the formation of more linear, less branched polymers. As h increases, the rate of hydrolysis increases, leading to more highly branched structures and eventually the formation of colloidal particles.[1] | Influences particle size, morphology, and the degree of polymerization. Higher h ratios can lead to faster gelation. |

| Catalyst (Acid or Base) | Acid catalysts (e.g., HNO₃, HCl) promote hydrolysis. Basic catalysts (e.g., ammonia) can also be used and may lead to the formation of intermediate oxo-alkoxides.[2][3] | Affects the rate of gelation and the structure of the gel network. For instance, ammonia has been used to obtain intermediate tantalum oxo-ethoxide species.[2] |

| Solvent | The choice of solvent (e.g., ethanol, methanol) can influence the solubility of the precursor and the rates of hydrolysis and condensation.[1] | Can affect the homogeneity of the resulting material and the final particle size. |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. | Affects the kinetics of gelation and the subsequent crystallization of the tantalum oxide during calcination. |

| Precursor Concentration | Higher precursor concentrations can lead to faster gelation times. | Can influence the density and porosity of the final material. |

Experimental Protocols

The following are generalized experimental protocols for the sol-gel synthesis of tantalum oxide from a this compound precursor.

Sol-Gel Synthesis of Ta₂O₅ Films

This protocol is adapted from methodologies for similar tantalum alkoxides.[3]

Materials:

-

This compound (Ta(OCH₃)₅)

-

Anhydrous methanol (CH₃OH)

-

Deionized water (H₂O)

-

Nitric acid (HNO₃) or Hydrochloric acid (HCl) (catalyst)

-

Substrates (e.g., Silicon wafers, glass slides)

Equipment:

-

Glove box or fume hood

-

Magnetic stirrer and hotplate

-

Spin coater

-

Furnace for calcination

Procedure:

-

Precursor Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a solution of this compound in anhydrous methanol.

-

Hydrolysis: In a separate container, prepare a solution of deionized water and the acid catalyst in methanol.

-

Sol Formation: Slowly add the water-catalyst solution to the this compound solution while stirring vigorously. The molar ratio of water to the tantalum precursor is a critical parameter to control.

-

Aging: Allow the sol to age for a predetermined time to allow for initial hydrolysis and condensation to occur.

-

Spin Coating: Deposit the sol onto a substrate using a spin coater. The thickness of the film can be controlled by the viscosity of the sol and the spin coating parameters.

-

Drying and Calcination: Dry the coated substrate at a low temperature (e.g., 90 °C) to remove the solvent, followed by calcination at a higher temperature (e.g., 400-800 °C) to form crystalline Ta₂O₅.[4][5]

Characterization of Tantalum Oxide Materials

The resulting tantalum oxide materials are typically characterized by a variety of techniques to determine their structural, morphological, and chemical properties.

| Characterization Technique | Information Obtained | Typical Results for Sol-Gel Derived Ta₂O₅ |

| X-ray Diffraction (XRD) | Crystalline phase and crystallite size. | Calcination at temperatures around 700-800 °C typically results in the orthorhombic phase of Ta₂O₅.[2][5][6] The average crystallite size can be in the nanometer range (e.g., 28 nm).[2] |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle aggregation. | Can reveal the formation of aggregated nanoparticles, with the size and morphology influenced by synthesis parameters.[4] |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and crystallinity. | Confirms the formation of nanoparticles and can provide detailed morphological information. |

| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition. | Confirms the presence of Tantalum and Oxygen as the main elements.[6] |

| Brunauer–Emmett–Teller (BET) Analysis | Surface area and porosity. | Provides information about the porous nature of the synthesized material. |

Logical Relationships in the Sol-Gel Process

The sol-gel process is a complex interplay of various parameters that influence each other and the final product. The following diagram illustrates these logical relationships.

This guide provides a foundational understanding of the hydrolysis and condensation mechanisms of this compound. For specific applications, further optimization of the experimental parameters is crucial to tailor the properties of the resulting tantalum oxide materials.

References

- 1. Tantalum Methoxide|Research Grade [benchchem.com]

- 2. BJNANO - Characterization and photocatalytic study of tantalum oxide nanoparticles prepared by the hydrolysis of tantalum oxo-ethoxide Ta8(μ3-O)2(μ-O)8(μ-OEt)6(OEt)14 [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Soft chemistry routes to transparent metal oxide thin films. The case of sol–gel synthesis and structural characterization of Ta2O5 thin films from tantalum chlorometh... | IMM Container [imm.cnr.it]

- 6. chalcogen.ro [chalcogen.ro]

Characterization of Tantalum(V) Methoxide Using NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tantalum(V) methoxide, Ta(OCH₃)₅, is a highly reactive metal alkoxide that serves as a precursor in the synthesis of tantalum-containing materials, including thin films and catalysts. Its utility in these applications is intrinsically linked to its structure and purity, making detailed characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of this compound in solution. This guide provides a comprehensive overview of the NMR characterization of this compound, including expected spectral features, detailed experimental protocols, and the interpretation of dynamic behavior.

Solution State Structure of this compound

Metal alkoxides, including this compound, are known to exist in solution as an equilibrium mixture of monomers and oligomers. For this compound, a dimeric structure, [Ta₂(OCH₃)₁₀], is commonly observed in non-coordinating solvents. This dimerization occurs through the formation of bridging methoxide ligands, where the oxygen atom of a methoxide group coordinates to two tantalum centers.

The equilibrium between the monomeric and dimeric forms is dynamic and can be influenced by factors such as solvent, concentration, and temperature. This dynamic behavior is a key aspect of its characterization by NMR.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the dynamic equilibrium in solution, the NMR spectra of this compound can exhibit temperature-dependent features. At high temperatures, rapid exchange between the monomer and dimer, as well as between terminal and bridging methoxide groups in the dimer, would lead to a single, time-averaged signal in both ¹H and ¹³C NMR spectra. As the temperature is lowered, this exchange can be slowed, potentially allowing for the resolution of distinct signals for the different methoxide environments.

Table 1: Predicted ¹H NMR Data for this compound

| Species | Methoxide Type | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Monomer: Ta(OCH₃)₅ | Terminal | 4.0 - 4.5 | Singlet |

| Dimer: [Ta₂(OCH₃)₁₀] | Terminal | 4.2 - 4.7 | Singlet |

| Dimer: [Ta₂(OCH₃)₁₀] | Bridging | 4.8 - 5.5 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Species | Methoxide Type | Predicted Chemical Shift (δ) ppm |

| Monomer: Ta(OCH₃)₅ | Terminal | 60 - 65 |

| Dimer: [Ta₂(OCH₃)₁₀] | Terminal | 62 - 67 |

| Dimer: [Ta₂(OCH₃)₁₀] | Bridging | 68 - 75 |

Note: The chemical shift values are estimates based on related metal alkoxides and are subject to solvent effects.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of tantalum(V) chloride (TaCl₅) with an excess of sodium methoxide (NaOCH₃) in a dry, aprotic solvent such as methanol or a hydrocarbon.

Materials:

-

Tantalum(V) chloride (TaCl₅)

-

Sodium metal (Na)

-

Anhydrous methanol (MeOH)

-

Anhydrous hexane or toluene

-

Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol in a Schlenk flask. The reaction is exothermic and should be cooled in an ice bath.

-

In a separate Schlenk flask, dissolve TaCl₅ in anhydrous hexane or toluene.

-

Slowly add the sodium methoxide solution to the TaCl₅ suspension at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The precipitated sodium chloride (NaCl) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization from a minimal amount of dry hexane at low temperature.

NMR Sample Preparation and Data Acquisition

Due to the moisture sensitivity of this compound, all sample preparation must be conducted in a glovebox or using Schlenk techniques.

Sample Preparation:

-

Dry NMR tubes and caps in an oven at >100 °C for several hours and cool under vacuum.

-

In a glovebox, dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of a dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈).

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra precaution.

NMR Data Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse acquisition.

-

Spectral width: 0-10 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16 or more for good signal-to-noise.

-

-

¹³C{¹H} NMR:

-

Pulse sequence: Proton-decoupled single-pulse acquisition.

-

Spectral width: 0-100 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C is less sensitive.

-

-

Variable Temperature (VT) NMR:

-

Temperature range: -80 °C to 80 °C.

-

Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

-

Advanced NMR Techniques for Characterization

Variable Temperature (VT) NMR

VT-NMR is crucial for studying the dynamic equilibrium of this compound. By acquiring spectra at different temperatures, one can observe the broadening and coalescence of signals, which provides information about the rates of exchange processes. At low temperatures, the exchange between monomer and dimer, and between terminal and bridging methoxides, is slow on the NMR timescale, leading to separate signals for each species. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually merge into a single, averaged signal.

⁹³Ta NMR Spectroscopy: A Note on Feasibility

While in theory ⁹³Ta NMR could provide direct information about the tantalum center, in practice, it is extremely challenging. The ¹⁸¹Ta isotope (the only naturally occurring isotope) has a very large nuclear quadrupole moment, which leads to extremely broad NMR signals, often too broad to be detected by standard solution-state NMR techniques. Therefore, ¹H and ¹³C NMR remain the primary methods for characterizing this compound.

Visualization of Concepts and Workflows

Caption: Workflow for this compound Characterization.

Caption: Monomer-Dimer Equilibrium of Ta(V) Methoxide.

This guide provides a framework for the comprehensive characterization of this compound using NMR spectroscopy. By employing the detailed protocols and understanding the underlying principles of its dynamic solution behavior, researchers can effectively elucidate its structure and purity, ensuring its suitability for advanced material applications.

An In-depth Technical Guide to the Safe Handling of Tantalum(V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Tantalum(V) methoxide (Ta(OCH₃)₅). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 865-35-0 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₅H₁₅O₅Ta | [3][6] |

| Molecular Weight | 336.12 g/mol | [2][6][8] |

| Appearance | White crystalline solid | [1] |

| Reactivity | Reacts with water | [5] |

Safe Handling and Storage Protocols

3.1. Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a fume hood.[1][4] Emergency eyewash stations and safety showers must be readily accessible.[4][9]

Recommended Personal Protective Equipment:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Neoprene or nitrile rubber gloves.[9] | Prevents skin contact and subsequent irritation. |

| Skin and Body Protection | A lab coat or other suitable protective clothing.[4][9] | Minimizes the risk of skin exposure. |

| Respiratory Protection | A NIOSH-certified organic vapor respirator may be required for operations with a high potential for aerosolization. | Protects against respiratory irritation from inhaling dust or vapors. |

3.2. General Handling Procedures

-

Avoid all contact with skin and eyes and refrain from breathing in dust or vapors.[9]

-

Ensure containers and receiving equipment are grounded and bonded during transfer to prevent static discharge.[1][9]

-

Employ non-sparking tools.[9]

3.3. Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[1] This material is incompatible with moist air and oxidizing agents.[9]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical advice.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[1][4][9] Continue rinsing and seek immediate medical attention.[4][9] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.

-

Specific Hazards: The material is a flammable solid.[1] Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

4.3. Accidental Release Measures

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Use non-sparking tools to sweep or shovel the spilled material into a suitable container for disposal.[9]

-

Prevent the material from entering sewers or public waters.[9]

Disposal Considerations

This compound and its containers should be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11] Do not dispose of the material into the environment.[1][4]

Reactivity and Stability

-

Reactivity: Reacts with water.[5]

-

Chemical Stability: The material is generally stable but is sensitive to moisture.[9][12]

-

Incompatible Materials: Avoid contact with moist air and oxidizing agents.[9]

-

Hazardous Decomposition Products: Upon decomposition, this compound may produce tantalum oxides and organic acid vapors.[9]

Experimental Workflow and Logic Diagrams

To further aid researchers, the following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedure for a this compound spill.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound 865-35-0 [sigmaaldrich.com]

- 3. This compound | C5H15O5Ta | CID 12787641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 865-35-0 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:865-35-0 | Chemsrc [chemsrc.com]

- 8. 甲醇钽(V) | Sigma-Aldrich [sigmaaldrich.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.fi [fishersci.fi]

- 11. ereztech.com [ereztech.com]

- 12. fishersci.be [fishersci.be]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Moisture Sensitivity and Storage of Tantalum(V) Methoxide

This compound, with the chemical formula Ta(OCH₃)₅, is a highly reactive metal alkoxide compound.[1] Its utility as a precursor in the synthesis of tantalum-based materials, such as tantalum(V) oxide (Ta₂O₅), makes it invaluable in fields ranging from materials science to drug development.[1] However, its efficacy is intrinsically linked to its purity, which is threatened by its extreme sensitivity to moisture. This guide provides a comprehensive overview of the challenges posed by the moisture sensitivity of this compound and outlines the necessary protocols for its proper storage and handling to ensure experimental success and safety.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in its safe handling. While stable under normal, dry conditions, its reactivity is dictated by its physical state and susceptibility to hydrolysis.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₅H₁₅O₅Ta | [1][4] |

| Molecular Weight | 336.12 g/mol | [1] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 50 °C / 122 °F | [2] |

| Boiling Point | 189 °C / 372.2 °F | [2] |

| Solubility in Water | Reacts | [5][6] |

Moisture Sensitivity and Hydrolysis Pathway

The primary concern when working with this compound is its rapid and irreversible reaction with water, a process known as hydrolysis.[1][6] This reaction is the basis for its use in sol-gel and chemical vapor deposition (CVD) processes but can also lead to the decomposition of the precursor if not meticulously controlled.[1]

The hydrolysis process can be described in a two-step mechanism:

-

Hydrolysis: The methoxide groups (-OCH₃) are progressively replaced by hydroxyl groups (-OH) upon reaction with water (H₂O).

-

Condensation: The resulting hydroxylated intermediates undergo condensation, eliminating methanol (CH₃OH) to form stable Tantalum-Oxygen-Tantalum (Ta-O-Ta) bridges.[1]

This process ultimately leads to the formation of tantalum(V) oxide (Ta₂O₅), a stable inorganic polymer.[1][6] The overall, simplified reaction is:

2 Ta(OCH₃)₅ + 5 H₂O → Ta₂O₅ + 10 CH₃OH

Caption: Hydrolysis and condensation of this compound.

Quantitative Analysis of Hydrolysis

The hydrolysis of this compound in solution leads to the formation of polymeric species. Ebulliometric studies have quantified this process by measuring the number-average degree of polymerization (n) as a function of the degree of hydrolysis (h), where h is the molar ratio of water added per gram-atom of tantalum. The data reveals that as more water is introduced, the precursor molecules begin to link together, increasing the complexity of the species in solution.

| Degree of Hydrolysis (h) | Number-Average Degree of Polymerization (n) |

| 0.00 | 1.76 |

| 0.20 | 1.89 |

| 0.40 | 2.00 |

| 0.60 | 2.13 |

| 0.80 | 2.31 |

| 1.00 | 2.50 |

| 1.20 | 2.78 |

| 1.40 | 3.12 |

| 1.50 | 3.45 |

| Data sourced from ebulliometric hydrolysis experiments.[7] |

Storage and Handling Protocols

Given its reactivity, strict adherence to air-sensitive handling techniques is mandatory.[8][9] The primary goal is to prevent any contact with atmospheric moisture and oxygen.[10][11]

4.1. Storage Conditions Proper storage is critical to maintaining the integrity of this compound.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1]

-

Container: Use a tightly sealed container.[3][5] Commercially available bottles designed for air-sensitive reagents, such as those with a Sure/Seal™ system, are highly recommended as they allow for reagent transfer via syringe or cannula without exposing the bulk material to air.[11][12]

-

Location: Store in a cool, dry, and well-ventilated place away from heat sources and incompatible materials like water and oxidizing agents.[2][5][13]

4.2. Personal Protective Equipment (PPE) When handling this compound, appropriate PPE must be worn.[3]

-

Hand Protection: Neoprene or nitrile rubber gloves.[5]

-

Eye Protection: Chemical safety goggles or a face shield.[3][5]

-

Skin and Body Protection: A lab coat or suitable protective clothing.[5]

-

Respiratory Protection: For handling the powder outside of a controlled atmosphere, a NIOSH-certified respirator is necessary.[5]

4.3. Experimental Workflow for Handling All manipulations should be performed using either a glove box or Schlenk line techniques. Glassware must be rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.[11][12]

Caption: Recommended workflow for handling solid this compound.

Experimental Protocol: Sol-Gel Synthesis of Ta₂O₅ Nanoparticles

This protocol provides a general method for synthesizing Ta₂O₅ nanoparticles, where the controlled hydrolysis of this compound is paramount.[1]

5.1. Materials and Equipment

-

This compound

-

Anhydrous ethanol or other dry alcohol

-

Deionized water

-

Schlenk flask or glove box

-

Magnetic stirrer

-

Syringes and needles

-

Drying oven and furnace for calcination

5.2. Methodology

-

Precursor Solution Preparation: Under a strict inert atmosphere (glove box or Schlenk line), prepare a solution of this compound in a dry alcohol (e.g., absolute ethanol).[1] The concentration will depend on the desired final particle characteristics.

-

Hydrolysis: While stirring the alkoxide solution, slowly add a specific molar ratio of deionized water.[1] This step is critical, as the water-to-alkoxide ratio significantly influences the resulting particle size and morphology.[1] The water is typically mixed with the same alcohol solvent to ensure controlled addition.

-

Condensation and Gelation: The addition of water initiates the hydrolysis and subsequent condensation reactions, leading to the formation of a gel as the Ta-O-Ta network grows.[1]

-

Aging: Allow the gel to age for a set period (e.g., 24-48 hours) to ensure the completion of condensation reactions and to strengthen the gel network.[1]

-

Drying: Dry the gel to remove the solvent and methanol byproduct. This can be done in an oven at a moderate temperature (e.g., 60-100°C) or via supercritical drying to produce aerogels.[1]

-

Calcination: Heat-treat the dried gel at elevated temperatures (e.g., 500-800°C) in a furnace.[1] This step removes residual organic compounds and promotes the crystallization of the amorphous tantalum oxide into the desired crystalline phase (Ta₂O₅).[1]

References

- 1. Tantalum Methoxide|Research Grade [benchchem.com]

- 2. fishersci.fi [fishersci.fi]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. gelest.com [gelest.com]

- 6. Tantalum(V) ethoxide - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. admatinc.com [admatinc.com]

Methodological & Application

Sol-Gel Synthesis of Tantalum Pentoxide (Ta₂O₅) Films Using Tantalum(V) Methoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tantalum pentoxide (Ta₂O₅) thin films via the sol-gel method using Tantalum(V) methoxide as a precursor. Tantalum pentoxide films are of significant interest due to their high refractive index, high dielectric constant, excellent chemical stability, and biocompatibility, making them suitable for a wide range of applications including optical coatings, dielectric layers in microelectronics, and biocompatible coatings for medical implants.

Overview of the Sol-Gel Process

The sol-gel process is a versatile and cost-effective wet-chemical technique for fabricating high-quality oxide films. The process involves the hydrolysis and condensation of metal alkoxide precursors in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). This sol is then deposited onto a substrate, typically by spin coating or dip coating, to form a "gel" film. Subsequent heat treatment (annealing) removes organic residues and promotes the formation of a dense, crystalline, or amorphous oxide film.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (Ta(OCH₃)₅)

-

Anhydrous methanol (CH₃OH)

-

Deionized water (H₂O)

-

Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (as catalyst)

-

Substrates (e.g., silicon wafers, quartz slides, titanium substrates)

-

Cleaning solvents (e.g., acetone, isopropanol)

Equipment:

-

Glove box with an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and hotplate

-

Syringes and filters

-

Spin coater

-

Tube furnace or rapid thermal annealing (RTA) system

Protocol 1: Basic Ta₂O₅ Film Synthesis

This protocol outlines a standard procedure for the preparation of Ta₂O₅ films.

1. Precursor Solution Preparation (in an inert atmosphere): a. In a clean, dry flask, dissolve this compound in anhydrous methanol to achieve the desired concentration (e.g., 0.2 M).[1] b. In a separate container, prepare a solution of deionized water, methanol, and a catalytic amount of nitric acid or acetic acid. c. While stirring vigorously, slowly add the water-containing solution to the this compound solution. The molar ratio of Ta:H₂O is a critical parameter and should be carefully controlled. d. Allow the resulting sol to age for a specific period (e.g., 24 hours) at room temperature. This aging step allows for the completion of hydrolysis and condensation reactions, leading to a more stable sol.

2. Substrate Cleaning: a. Ultrasonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Optional: Treat the substrates with an oxygen plasma or a piranha solution to create a hydrophilic surface for better film adhesion.

3. Film Deposition (Spin Coating): a. Place the cleaned substrate on the spin coater chuck. b. Dispense the aged sol onto the center of the substrate. c. Initiate the spin coating program. A typical two-step program involves a low-speed step (e.g., 500-1000 rpm for 10-20 seconds) to spread the sol, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[2]

4. Drying and Annealing: a. Dry the coated substrate on a hotplate at a low temperature (e.g., 90-150°C) for 10-15 minutes to evaporate the solvent.[3][4] b. Transfer the substrate to a tube furnace or RTA system for annealing. The annealing temperature and duration will determine the crystallinity and properties of the final film. For amorphous films, temperatures between 300°C and 500°C are common.[5][6] For crystalline films, higher temperatures (≥700°C) are required.[3][4][6] Annealing is typically performed in air.

Protocol 2: Synthesis with Additives for Crack-Free, Thicker Films

For applications requiring thicker films, additives can be incorporated into the sol to relieve stress and prevent cracking.

1. Precursor Solution Preparation: a. Follow steps 1a-1c from Protocol 1. b. After the addition of the water-containing solution, add a polymer binder such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) to the sol.[2][7] The concentration of the additive should be optimized based on the desired film thickness. c. Stir the solution until the additive is completely dissolved. d. Proceed with the aging step as described in Protocol 1.

2. Film Deposition and Annealing: a. Follow the film deposition and drying steps from Protocol 1. b. For annealing, a slower heating and cooling rate may be necessary to accommodate the burnout of the organic additive and prevent the introduction of thermal stress.

Data Presentation

The following tables summarize typical experimental parameters and resulting film properties based on literature data.

| Precursor Solution Parameters | |

| Parameter | Value/Range |

| Tantalum Precursor | This compound, Tantalum(V) ethoxide, Tantalum(V) chloride |

| Solvent | Methanol, Ethanol, 2-Methoxyethanol |

| Concentration | 0.2 - 0.5 M |

| H₂O:Ta Molar Ratio | 1 - 16 |

| Catalyst | Nitric Acid, Acetic Acid |

| Additives | Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) |

| Spin Coating and Annealing Parameters | |

| Parameter | Value/Range |

| Spin Speed | 500 - 6000 rpm[2][8] |

| Spin Duration | 20 - 60 s[2] |

| Drying Temperature | 90 - 150 °C[3][4] |

| Annealing Temperature (Amorphous) | 300 - 500 °C[5][6] |

| Annealing Temperature (Crystalline) | 700 - 900 °C[3][4][6] |

| Annealing Atmosphere | Air, N₂O |

| Resulting Film Properties | |

| Property | Value/Range |

| Thickness | 100 nm - 2.4 µm[3][4][7] |

| Refractive Index (@ 633 nm) | 1.9 - 2.2[9] |

| Optical Bandgap | 4.32 - 4.46 eV[6] |

| Crystallinity | Amorphous (< 600°C), Orthorhombic (≥ 700°C)[3][4][5][6] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of Ta₂O₅ films.

Signaling Pathway of Sol-Gel Chemistry

The underlying chemistry of the sol-gel process involves two main reactions: hydrolysis and condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Soft chemistry routes to transparent metal oxide thin films. The case of sol–gel synthesis and structural characterization of Ta2O5 thin films from tantalum chlorometh... | IMM Container [imm.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ossila.com [ossila.com]

- 9. akjournals.com [akjournals.com]

Application Notes and Protocols for Atomic Layer Deposition of Tantalum Oxide: A Precursor-Specific Analysis

A comprehensive review of scientific literature reveals a notable absence of detailed experimental protocols for the Atomic Layer Deposition (ALD) of tantalum oxide (Ta₂O₅) using Tantalum(V) methoxide (Ta(OCH₃)₅) as the precursor. While this compound is theoretically a viable candidate for this process, the research community has predominantly focused on alternative tantalum precursors. This document summarizes the available information on more commonly employed precursors to provide context and guidance for researchers in the field.

Precursor Landscape for Tantalum Oxide ALD

The selection of a suitable metal-organic precursor is a critical factor in developing a successful ALD process. For tantalum oxide, the most widely investigated and utilized precursors include Tantalum(V) ethoxide (Ta(OC₂H₅)₅), various alkylamide compounds such as pentakis(dimethylamino)tantalum (PDMAT), and halide-based precursors like tantalum pentachloride (TaCl₅). These precursors have been favored due to their volatility, thermal stability, and reactivity, leading to the development of well-established ALD processes.

Established Protocols for Alternative Precursors

To aid researchers interested in the ALD of tantalum oxide, this section provides an overview of typical experimental conditions for the more common precursor, Tantalum(V) ethoxide, in combination with an oxygen source like water (H₂O) or ozone (O₃). It is crucial to note that these parameters are not directly transferable to this compound and should be used as a general reference for tantalum alkoxide ALD.

General Experimental Workflow for Tantalum Oxide ALD

The ALD process for depositing tantalum oxide thin films is a cyclical process, with each cycle consisting of four distinct steps that are repeated to achieve the desired film thickness.

Application Notes and Protocols for Chemical Vapor Deposition (CVD) of Tantalum Pentoxide Using Tantalum(V) Methoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Tantalum(V) methoxide (Ta(OCH₃)₅) as a precursor in Chemical Vapor Deposition (CVD) for the synthesis of high-purity Tantalum Pentoxide (Ta₂O₅) thin films. While Tantalum(V) ethoxide is more commonly cited in the literature, this guide focuses on the properties and potential applications of the methoxide precursor, offering a comparative perspective for researchers. The protocols outlined herein are generalized for liquid-source CVD and should be optimized for specific experimental setups.

Introduction

Tantalum Pentoxide (Ta₂O₅) is a high-k dielectric material with significant applications in microelectronics, optical coatings, and as biocompatible layers on medical devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a preferred method for depositing uniform and conformal Ta₂O₅ thin films. The choice of the metal-organic precursor is a critical factor that influences the deposition process and the final film properties. This compound is a viable, halogen-free liquid precursor for this purpose.

Precursor Properties: this compound

A thorough understanding of the precursor's physical and chemical properties is essential for designing a successful CVD process.

| Property | Value | Reference |

| Chemical Formula | Ta(OCH₃)₅ | Sigma-Aldrich |

| Molecular Weight | 336.12 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 865-35-0 | Sigma-Aldrich |

| Tantalum Content | 52.4-55.7% (gravimetric) | Sigma-Aldrich |

| Impurities | ≤2% Cl | Sigma-Aldrich |

Comparative Analysis with Tantalum(V) Ethoxide:

| Feature | This compound (Ta(OCH₃)₅) | Tantalum(V) Ethoxide (Ta(OC₂H₅)₅) | Significance in CVD |

| Molecular Weight | Lower (336.12 g/mol ) | Higher (406.25 g/mol ) | Potentially higher vapor pressure at a given temperature for the methoxide. |

| Volatility | Expected to be higher | Lower | Higher volatility allows for lower vaporizer temperatures, reducing the risk of precursor decomposition. |

| Carbon Content | Lower | Higher | Lower carbon content in the precursor may lead to reduced carbon incorporation in the deposited film. |

| Reactivity | Potentially higher | Lower | May allow for lower deposition temperatures. |

Experimental Protocols

The following are generalized protocols for the deposition of Ta₂O₅ thin films using this compound in a CVD system. Note: These are starting points and require optimization for specific equipment and desired film properties.

Precursor Handling and Storage

This compound is sensitive to moisture and air. All handling should be performed in an inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket). Store the precursor in a tightly sealed container in a cool, dry place.

Chemical Vapor Deposition (CVD) of Ta₂O₅

This protocol describes a typical thermal CVD process. For enhanced film properties or lower deposition temperatures, a Plasma-Enhanced CVD (PECVD) process can be employed, often utilizing a remote microwave plasma to activate the oxygen source.

Materials and Equipment:

-

This compound precursor

-

CVD reactor with a substrate heater

-

Liquid precursor delivery system (e.g., bubbler or direct liquid injection)

-

High-purity carrier gas (e.g., Argon or Nitrogen)

-

High-purity oxygen (O₂) as the oxidant

-

Substrates (e.g., silicon wafers, quartz, or specific device components)

-

Vacuum pump and pressure control system

Protocol:

-

Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrates into the CVD reactor.

-

System Purge: Evacuate the reactor to a base pressure of <1 x 10⁻⁵ Torr and purge with the carrier gas to remove residual air and moisture.

-